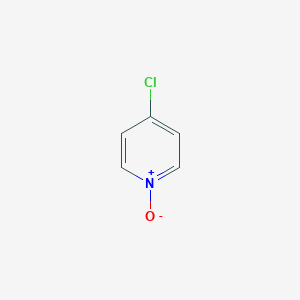

4-Chloropyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJVRASYWYOFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041513 | |

| Record name | 4-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-76-2 | |

| Record name | Pyridine, 4-chloro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3196UEB9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloropyridine N-oxide molecular weight and formula

An In-Depth Technical Guide to 4-Chloropyridine N-oxide: Molecular Formula, Weight, and Core Properties

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent and building block in modern synthetic chemistry. Primarily aimed at researchers, chemists, and professionals in drug development, this document details the fundamental physicochemical properties of the compound, including its molecular formula and weight. Beyond these core identifiers, the guide explores its structural characteristics, synthesis methodologies, and significant applications, particularly in the pharmaceutical and agrochemical industries. The content is grounded in authoritative sources to ensure scientific accuracy and provide field-proven insights for practical application.

Introduction to this compound

This compound is a heterocyclic aromatic compound derived from pyridine. Structurally, it is a pyridine ring where the nitrogen atom is oxidized to an N-oxide, and a chlorine atom is substituted at the C-4 position (the para-position relative to the nitrogen)[1]. This unique arrangement of functional groups—the electron-withdrawing chlorine atom and the polar N-oxide group—imparts a distinct electronic character and reactivity profile to the molecule[1].

The N-oxide group significantly influences the electron density of the pyridine ring, making it a versatile intermediate for further functionalization. Its stability and reactivity make it an invaluable precursor in the synthesis of a wide array of more complex molecules, including biologically active compounds[2]. Consequently, this compound is widely utilized in medicinal chemistry for the development of novel therapeutic agents and in the formulation of advanced agrochemicals[2].

Molecular Identity and Physicochemical Properties

Accurate identification and characterization are critical for the effective use of any chemical compound in a research and development setting. This section provides the definitive molecular formula, weight, and other key properties of this compound.

Molecular Formula and Structure

The molecular formula for this compound is C₅H₄ClNO [1][2][3]. This formula indicates that each molecule is composed of:

-

Five Carbon (C) atoms

-

Four Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

One Nitrogen (N) atom

-

One Oxygen (O) atom

The structural arrangement of these atoms is visualized in the diagram below.

References

A Guide to the Spectroscopic Characterization of 4-Chloropyridine N-oxide

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of 4-Chloropyridine N-oxide (CAS No: 1121-76-2). For researchers, chemists, and drug development professionals, accurate structural elucidation is the bedrock of scientific integrity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Architecture and Its Spectroscopic Implications

This compound is a heterocyclic compound with the molecular formula C₅H₄ClNO.[1] Its structure is defined by a pyridine ring, with a chlorine atom at the C-4 position and an oxygen atom coordinated to the ring nitrogen. This N-oxide functionality is not merely an appendage; it fundamentally alters the electronic landscape of the aromatic ring. The N-O bond introduces a dipole moment and acts as a powerful resonance donor while being inductively withdrawing. This duality, coupled with the inductive effects of the C-4 chlorine, dictates the chemical behavior and, consequently, the spectral "fingerprint" of the molecule. Understanding this electronic interplay is critical for interpreting the data that follows.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The ¹H NMR spectrum of this compound is deceptively simple, displaying a classic AA'BB' system. The chemical shifts of the aromatic protons are governed by the electron density at their respective carbon atoms. The protons at the C-2 and C-6 positions (Hα), adjacent to the electron-donating N-oxide group, are shifted significantly downfield compared to pyridine itself. Conversely, the protons at the C-3 and C-5 positions (Hβ), adjacent to the chlorinated carbon, appear at a relatively higher field. This clear separation provides an immediate diagnostic check for the 4-substitution pattern.

Data Summary: ¹H NMR (400 MHz, DMSO-d₆) Data is representative and consistent with values reported in standard databases like the Spectral Database for Organic Compounds (SDBS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet (d) | 2H | H-2, H-6 (Hα) |

| ~7.50 | Doublet (d) | 2H | H-3, H-5 (Hβ) |

Interpretation:

-

H-2, H-6 Signal (~8.25 ppm): The two equivalent protons alpha to the N-oxide are the most deshielded. The N-oxide group's resonance donation increases electron density primarily at the ortho (2,6) and para (4) positions. However, the powerful deshielding effect of the positively charged nitrogen atom dominates, resulting in a pronounced downfield shift.

-

H-3, H-5 Signal (~7.50 ppm): These two equivalent protons are beta to the N-oxide and ortho to the chlorine atom. They appear upfield relative to the alpha-protons. Their chemical shift is a balance between the shielding effect of being meta to the N-oxide and the deshielding inductive effect of the adjacent chlorine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. Due to the molecule's symmetry, only three signals are expected for the pyridine ring carbons. The carbon directly attached to the electronegative chlorine (C-4) will have a distinct chemical shift, as will the carbons flanking the N-oxide (C-2, C-6) and the remaining pair (C-3, C-5).

Data Summary: ¹³C NMR (100 MHz, DMSO-d₆) Data is representative and consistent with values reported in the literature and spectral databases.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C-4 |

| ~139.5 | C-2, C-6 |

| ~126.0 | C-3, C-5 |

Interpretation:

-

C-4 Signal (~141.0 ppm): The carbon atom bearing the chlorine substituent (ipso-carbon) is significantly deshielded.

-

C-2, C-6 Signal (~139.5 ppm): These carbons, alpha to the N-oxide, are also strongly deshielded due to the electron-withdrawing nature of the N⁺-O⁻ group.

-

C-3, C-5 Signal (~126.0 ppm): The carbons at the 3 and 5 positions are the most shielded of the ring carbons, appearing at the highest field.

Experimental Protocol: NMR Sample Preparation & Acquisition

This protocol ensures reproducible, high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for polar N-oxides and its residual proton signal (~2.50 ppm) does not interfere with the analyte signals.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if dissolution is slow.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum. Typical acquisition times are under 5 minutes for ¹H and 30-60 minutes for ¹³C, depending on the desired signal-to-noise ratio.

Caption: A generalized workflow for spectroscopic sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, the most diagnostic absorption bands are those associated with the N-O bond, the aromatic ring, and the C-Cl bond. The N-O stretching vibration is particularly characteristic of N-oxides and its position can be influenced by the electronic nature of other ring substituents.

Data Summary: Key IR Absorption Bands (KBr Pellet) Data is representative and consistent with values reported in standard databases like SDBS.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1450 | Strong | Aromatic C=C and C=N Ring Stretching |

| ~1260 | Strong | N-O Stretch |

| ~850 | Strong | C-H Out-of-plane Bending |

| ~750 | Medium-Strong | C-Cl Stretch |

Interpretation:

-

N-O Stretch (~1260 cm⁻¹): This strong, sharp absorption is highly characteristic of the N-oxide functional group and serves as a key confirmation of its presence.[4]

-

Aromatic Vibrations: The peaks in the 1600-1450 cm⁻¹ region confirm the aromatic nature of the pyridine ring.

-

C-Cl Stretch (~750 cm⁻¹): The absorption in this region is consistent with the stretching vibration of a chlorine atom attached to an aromatic ring.

Experimental Protocol: KBr Pellet Preparation

-

Drying: Ensure both the this compound sample and spectroscopic grade Potassium Bromide (KBr) are thoroughly dry to avoid interference from water bands (~3400 cm⁻¹).

-

Mixing: Weigh approximately 1-2 mg of the sample and 100-150 mg of KBr. Grind them together in an agate mortar and pestle until the mixture is a fine, homogenous powder.

-

Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, two features are immediately diagnostic: the molecular ion and the characteristic isotopic pattern of chlorine.

Data Summary: Key EI-MS Fragments Data is representative and consistent with values reported in standard databases like SDBS.[1][5]

| m/z (mass-to-charge) | Relative Intensity (%) | Assignment |

| 131 | ~32 | [M+2]⁺• Isotope Peak (C₅H₄³⁷ClNO) |

| 129 | 100 | [M]⁺• Molecular Ion (C₅H₄³⁵ClNO) |

| 113 | ~70 | [M-O]⁺• (Loss of Oxygen) |

| 78 | ~50 | [M-O-Cl]⁺ (Loss of O, then Cl) |

Interpretation:

-

Molecular Ion Cluster (m/z 129/131): The base peak at m/z 129 corresponds to the molecular weight of the compound with the ³⁵Cl isotope.[1] The presence of a peak at m/z 131 with roughly one-third the intensity is the definitive signature of a single chlorine atom (natural abundance of ³⁵Cl:³⁷Cl is ~3:1).

-

[M-O]⁺• Fragment (m/z 113): A very common and characteristic fragmentation pathway for N-oxides is the loss of a neutral oxygen atom (16 Da). This results in a strong peak corresponding to the 4-chloropyridinium radical cation.

-

[C₅H₄N]⁺ Fragment (m/z 78): Subsequent loss of a chlorine radical (35 Da) from the m/z 113 fragment yields the pyridinium cation radical at m/z 78.

Caption: Key fragmentation steps for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a solid sample with sufficient volatility, direct insertion probe or GC-MS is suitable. A small amount of sample (~0.1 mg) is placed in a capillary tube.

-

Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: Ions are detected, and the resulting signal is processed to generate the mass spectrum.

Safety and Handling

This compound is an irritant and should be handled with appropriate care.[4]

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents. Recommended storage temperature is 2-8°C.[1][4]

Conclusion

The structural identity of this compound is unequivocally confirmed by a cohesive analysis of its NMR, IR, and Mass Spectra. ¹H NMR reveals the characteristic AA'BB' pattern of a 4-substituted pyridine ring. ¹³C NMR confirms the three unique carbon environments. IR spectroscopy provides definitive evidence of the N-O functional group, and Mass Spectrometry confirms the molecular weight while the isotopic cluster and fragmentation pattern validate the presence of a single chlorine atom and the N-oxide moiety. Together, these techniques provide a robust, self-validating dataset essential for any research or development application.

References

Synthesis and preparation of 4-Chloropyridine N-oxide

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Chloropyridine N-oxide

Executive Summary

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its unique reactivity as a chlorinated pyridine derivative.[1][2] This guide provides a comprehensive overview of its synthesis, offering in-depth mechanistic insights, field-proven experimental protocols, and critical safety information. We will explore the two predominant synthetic pathways: the direct oxidation of 4-chloropyridine and the chlorination of a pyridine N-oxide precursor. This document is intended for researchers, chemists, and drug development professionals, aiming to equip them with the necessary knowledge for the safe, efficient, and reliable preparation of this versatile compound.

Introduction: The Strategic Importance of this compound

The pyridine N-oxide moiety is a unique functional group that significantly alters the chemical properties of the parent pyridine ring.[3][4] The N-O bond, with its 1,2-dipolar nature, activates the pyridine ring for both electrophilic and nucleophilic substitutions, making it a versatile synthetic intermediate.[4][5] The introduction of a chlorine atom at the 4-position further enhances its utility, creating a reactive site for nucleophilic aromatic substitution (SNAr).

Consequently, this compound serves as a key building block in the development of complex organic molecules, including anti-inflammatory agents, antimicrobial compounds, and advanced crop protection agents.[1] Its strategic importance necessitates robust and well-understood synthetic methodologies, which this guide aims to elucidate.

Core Synthetic Strategies: A Comparative Overview

The preparation of this compound can be broadly categorized into two primary strategies. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

Caption: High-level overview of the two primary synthetic routes to this compound.

Strategy A involves the direct N-oxidation of commercially available 4-chloropyridine. This is often the more straightforward approach. Strategy B begins with a different pyridine N-oxide derivative, such as 4-nitropyridine N-oxide, which is then converted to the target compound via a chlorination step.[6][7]

| Feature | Strategy A: Direct Oxidation | Strategy B: From 4-Nitropyridine N-oxide |

| Starting Material | 4-Chloropyridine | 4-Nitropyridine N-oxide |

| Key Transformation | N-Oxidation | Nucleophilic Aromatic Substitution (Nitro -> Chloro) |

| Common Reagents | Peroxy acids (m-CPBA, Peracetic acid), H₂O₂ in Acetic Acid.[3][8][9] | Acetyl Chloride (AcCl), Phosphorus Oxychloride (POCl₃).[6][7] |

| Advantages | Atom-economical, often a single step from a common starting material. | Effective if 4-nitropyridine N-oxide is more readily available or cost-effective. |

| Considerations | The electron-withdrawing nature of chlorine can make the pyridine nitrogen less nucleophilic, potentially requiring harsher oxidation conditions compared to unsubstituted pyridine.[3] | The reaction can be vigorous and requires careful control of temperature.[6] |

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and safe execution.

The N-Oxidation Mechanism

The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid. The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen of the peroxy acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (1121-76-2) for sale [vulcanchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

An In-depth Technical Guide to the Electronic Properties of 4-Chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties of 4-Chloropyridine N-oxide, a versatile heterocyclic intermediate pivotal in pharmaceutical and agrochemical research. We will delve into its molecular structure, spectroscopic signature, and reactivity, offering insights grounded in established experimental and computational data. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in synthetic chemistry and drug development endeavors.

Molecular Structure and Electronic Profile

This compound (C₅H₄ClNO) is a pyridine derivative characterized by a chlorine atom at the 4-position and an N-oxide functional group. This unique substitution pattern profoundly influences the electronic distribution within the aromatic ring, dictating its reactivity.[1]

The N-oxide group is a strong resonance electron-donating group, which increases the electron density at the 2- and 4-positions of the pyridine ring. Conversely, it is also an inductively electron-withdrawing group. The interplay of these effects, combined with the electron-withdrawing nature of the chlorine atom, results in a complex electronic landscape. The resonance donation from the N-oxide oxygen activates the 4-position, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.

Resonance Structures

The electronic nature of this compound can be visualized through its resonance contributors, which highlight the electron-deficient character of the carbons at positions 2, 4, and 6, and the electron-rich nature of the N-oxide oxygen.

Caption: Key resonance structures illustrating charge distribution.

Spectroscopic Characterization

The structural and electronic features of this compound are reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound typically shows two distinct signals in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions. The electron-withdrawing nature of the N-oxide and chloro groups deshields these protons, causing them to appear at a downfield chemical shift compared to pyridine itself.

¹³C NMR: The carbon NMR spectrum provides further insight into the electronic environment of the carbon atoms in the ring. The carbon atom attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C6) are significantly affected by the substituents.

| Nucleus | Chemical Shift (ppm) |

| ¹H (at positions 2,6) | ~8.2 ppm |

| ¹H (at positions 3,5) | ~7.4 ppm |

| ¹³C (C4) | ~140 ppm |

| ¹³C (C2, C6) | ~139 ppm |

| ¹³C (C3, C5) | ~126 ppm |

Note: Approximate chemical shifts are provided for reference. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational frequencies. A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹, which is attributed to the N-O stretching vibration. Other significant peaks include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).[2][3]

Crystal Structure

X-ray crystallographic studies provide precise information about the molecular geometry of this compound in the solid state. The data is available in the Crystallography Open Database (COD) under entry numbers 4302629 and 7041266.[4] Analysis of this data reveals key bond lengths and angles.

| Parameter | Value |

| N-O Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N-C Bond Angle | ~120° |

The planarity of the pyridine ring is maintained, and the N-O bond length is consistent with a dative bond character.

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized from 4-nitropyridine N-oxide.[5] A detailed experimental protocol is provided below.

Protocol: Synthesis of this compound from 4-Nitropyridine N-oxide

Caption: Step-by-step synthesis of this compound.

Causality behind Experimental Choices:

-

Acetyl chloride: Acts as both a reactant and a solvent. It facilitates the replacement of the nitro group with a chloro group.

-

Warming: The reaction is exothermic and vigorous after a brief warming period. Careful temperature control is necessary.

-

Decomposition with ice-water: This step hydrolyzes the excess acetyl chloride and quenches the reaction. It must be done cautiously due to the exothermic nature of the hydrolysis.

-

Alkalinization with sodium carbonate: This neutralizes the acidic byproducts (HCl) and ensures the product is in its free base form for efficient extraction.

-

Chloroform extraction: this compound is soluble in chloroform, allowing for its separation from the aqueous phase.

-

Crystallization from acetone: This is a purification step to obtain the final product in a crystalline form.

Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the N-oxide group and the chloro substituent at the 4-position makes this position highly susceptible to attack by nucleophiles. The N-oxide group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Protocol: Nucleophilic Substitution of this compound with an Amine

This protocol is a general representation of a typical SNAr reaction.

Caption: General workflow for nucleophilic substitution.[6]

Self-Validating System:

The progress of this reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) and the appearance of a new, typically more polar, product spot/peak confirms the reaction is proceeding. The identity of the product can be confirmed by spectroscopic methods (NMR, MS).

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its ability to undergo facile nucleophilic substitution allows for the introduction of various functional groups at the 4-position of the pyridine ring, a common scaffold in many pharmaceutical agents. It serves as a key intermediate in the development of anti-inflammatory and antimicrobial agents. Furthermore, it is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.

Conclusion

The electronic properties of this compound, governed by the interplay between the N-oxide and chloro substituents, make it a highly versatile and reactive intermediate in organic synthesis. A thorough understanding of its structure, spectroscopic characteristics, and reactivity is essential for its effective application in the design and synthesis of novel compounds with potential therapeutic or agricultural value. This guide provides a solid foundation for researchers to leverage the unique chemical properties of this important heterocyclic compound.

References

- 1. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound(1121-76-2) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Commercial 4-Chloropyridine N-oxide: From Supplier Qualification to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of high-quality starting materials and intermediates is paramount to ensuring the efficacy, safety, and reproducibility of the final product. 4-Chloropyridine N-oxide (CAS No. 1121-76-2), a versatile heterocyclic compound, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical overview of commercially available this compound, focusing on supplier evaluation, quality control, and key applications.

The Strategic Importance of this compound in Synthesis

This compound is a pyridine derivative distinguished by a chlorine atom at the 4-position and an N-oxide functional group. This unique structure imparts a specific reactivity that makes it a valuable intermediate. The electron-withdrawing nature of the chlorine atom and the N-oxide group activates the pyridine ring for nucleophilic substitution, a cornerstone of many synthetic pathways.[1]

Its primary utility lies in its role as a precursor to a variety of substituted pyridines, which are integral components of many pharmaceutical and agrochemical compounds.[1][2] For instance, it is a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1] Furthermore, its application extends to the formulation of pesticides and herbicides, contributing to improved crop yields and pest management.[1]

Qualifying Commercial Suppliers: A Framework for Ensuring Quality

The journey to successful synthesis begins with the meticulous selection of a reliable supplier. For a critical raw material like this compound, a robust supplier qualification process is not just a recommendation but a necessity. This process should be a systematic evaluation of a supplier's ability to consistently provide material that meets the required quality standards.

A comprehensive supplier qualification program should encompass the following key areas:

-

Quality Management System (QMS): A thorough review of the supplier's QMS, including their quality policies, procedures, and records. This includes verifying certifications such as ISO 9001.[3]

-

Manufacturing Capabilities: An assessment of the supplier's manufacturing facilities, equipment, and process controls. This may involve a site audit to ensure compliance with Good Manufacturing Practices (GMP).[4][5]

-

Testing and Certification: Verification of the supplier's analytical capabilities and their ability to provide a comprehensive Certificate of Analysis (CoA) for each batch.

-

Documentation and Traceability: Ensuring the supplier maintains detailed records of production, testing, and distribution, allowing for complete traceability of the material.[5]

Below is a visual representation of a typical supplier qualification workflow:

References

An In-Depth Guide to the Safe Handling and Storage of 4-Chloropyridine N-oxide

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency management of 4-Chloropyridine N-oxide. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its properties and risks is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the scientific rationale behind recommended practices.

Section 1: Compound Profile & Hazard Analysis

This compound is a pyridine derivative with a chlorine atom at the 4-position and an N-oxide functional group.[2] This structure imparts a unique electronic distribution and reactivity, making it a versatile building block in medicinal chemistry and for creating complex heterocyclic compounds.[1][2] However, its utility is matched by specific hazards that demand careful management.

1.1: Key Chemical and Physical Properties

A foundational understanding of the compound's physical characteristics is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1121-76-2 | [3][4] |

| Molecular Formula | C5H4ClNO | [2][3] |

| Molecular Weight | 129.54 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160 °C (with decomposition) | [1][4] |

| Solubility | Soluble in chloroform. | [5] |

| Storage Temperature | 2-8°C | [1][4] |

1.2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.[3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Expert Insight: The irritant nature of this compound is significant. The N-oxide group increases the polarity of the molecule, which can enhance its interaction with biological tissues. Finely divided powder, in particular, poses an inhalation risk, making respiratory protection crucial during handling.

Section 2: The Lifecycle of Handling: From Receipt to Reaction

Safe handling is a dynamic process that begins the moment the compound enters the laboratory. The following protocols are designed to minimize exposure and prevent contamination.

2.1: Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When handling this compound, especially in powdered form, all operations must be conducted within a certified chemical fume hood to control airborne dust and vapors.[7]

Personal Protective Equipment (PPE) is mandatory:

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves. | Provides a chemical barrier against skin contact. |

| Eye Protection | Chemical safety goggles or face shield.[6] | Protects against splashes and airborne dust, preventing serious eye irritation. |

| Respiratory | NIOSH-approved N95 dust mask or higher. | Essential for preventing inhalation of the powder, which can cause respiratory tract irritation.[6] |

| Body Protection | Lab coat. | Prevents contamination of personal clothing. |

2.2: Step-by-Step Weighing and Transfer Protocol

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

-

Equilibration: Allow the container to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which could affect its integrity.

-

Transfer: Within the fume hood, carefully open the container. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust clouds by using slow, deliberate movements.[7]

-

Closure: Immediately and securely close the main container.

-

Addition: Carefully add the weighed compound to the reaction vessel.

-

Decontamination: Clean the spatula and weigh boat immediately after use. Wipe down the work surface in the fume hood.

-

Disposal: Dispose of used gloves and any contaminated disposable materials in a designated hazardous waste container.[6]

2.3: Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Section 3: Strategic Storage & Stability Management

Proper storage is crucial for maintaining the chemical's purity and preventing the creation of hazardous situations.

3.1: Core Storage Requirements

The primary directive for storage is to keep the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[6][8]

-

Temperature: Store refrigerated at 2-8°C.[1][4] This temperature range helps to minimize degradation over time.

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption.[6][8] For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant.

-

Container: Use the original manufacturer's container. If transferring is necessary, use a clearly labeled, airtight container made of compatible material.

3.2: Incompatibilities

To prevent dangerous reactions, this compound must be segregated from the following:

-

Strong oxidizing agents: Can lead to vigorous or explosive reactions.[9]

-

Acid chlorides: May react exothermically.[9]

-

Moisture/Water: While stable under normal conditions, exposure to moisture should be avoided to maintain sample integrity.[9]

Expert Insight: The decomposition temperature of 160°C is a key data point.[1][4] It indicates that while stable at ambient and refrigerated temperatures, the compound can decompose, potentially vigorously, if heated strongly. During a fire, this can lead to the release of toxic gases like nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[7][8]

Section 4: Contingency & Emergency Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1: Spill Management

In the event of a spill, follow these steps:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could make the powder airborne.

-

Protect: Wear the full PPE described in Section 2.1.

-

Contain & Clean: For a small solid spill, carefully sweep up the material without creating dust and place it into a suitable, labeled container for hazardous waste disposal.[7][10] Avoid using water for cleanup as it may create a slurry that is harder to manage.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

4.2: Spill Response Decision Tree

Caption: A decision-making guide for responding to a spill.

4.3: First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Section 5: End-of-Life: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in sealed, clearly labeled, and appropriate containers.

-

Disposal: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[6][11] Do not dispose of it down the drain or in regular trash.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (1121-76-2) for sale [vulcanchem.com]

- 3. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1121-76-2 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for 4-Chloropyridine N-oxide in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloropyridine N-oxide in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and practical considerations that govern its application. We will explore its role as a versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, and provide detailed, field-tested protocols for key transformations. The aim is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding of this reagent's synthetic utility and enabling more efficient and innovative drug discovery.

Introduction: The Strategic Importance of this compound

This compound is a crystalline solid that has emerged as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1][2] Its value lies in the unique reactivity conferred by the N-oxide functionality and the chloro substituent at the 4-position.

The pyridine ring, an electron-deficient heterocycle, is rendered even more susceptible to nucleophilic attack by the electron-withdrawing nature of the N-oxide group. This effect is most pronounced at the 2- and 4-positions, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) reactions.[3] The chlorine atom at the 4-position serves as an excellent leaving group, making this compound a prime substrate for the introduction of various functionalities at this key position.

This guide will focus on the practical application of this compound, providing detailed protocols and explaining the rationale behind the procedural steps. We will cover its use in SNAr reactions and its role as a precursor for other valuable pyridine derivatives.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1121-76-2 | [1][4] |

| Molecular Formula | C₅H₄ClNO | [1][4] |

| Molecular Weight | 129.54 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160 °C (decomposes) | [1][4][5] |

| Purity | ≥97% (GC) | [1] |

| Storage | 2-8°C, away from incompatible materials | [1][4] |

2.1. Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] When handling the powder, use a dust mask (type N95 or equivalent) to avoid inhalation.[4]

-

Handling: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Use in a well-ventilated area or a fume hood.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6][8]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis lies in its facile participation in SNAr reactions. The electron-deficient nature of the pyridine N-oxide ring, coupled with the good leaving group ability of the chloride, allows for the introduction of a wide range of nucleophiles at the 4-position.

3.1. Mechanistic Rationale

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative oxygen atom of the N-oxide group. This delocalization significantly stabilizes the intermediate, thereby facilitating the reaction.[9][10][11]

-

Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the 4-substituted pyridine N-oxide product.

The enhanced reactivity of the 4-position over the 3-position is a direct consequence of the ability of the nitrogen atom to stabilize the negative charge of the intermediate.[3][10]

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

3.2. Protocol: Synthesis of 4-Alkoxypyridine N-oxides

This protocol details a general procedure for the synthesis of 4-alkoxypyridine N-oxides, which are valuable intermediates in the preparation of pharmaceuticals such as omeprazole and pantoprazole.[12]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chosen alcohol (1.2 equivalents) in the anhydrous solvent.

-

Base Addition: Add the base (1.5 equivalents) to the alcohol solution and stir until it is fully dissolved or a fine suspension is formed.

-

Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-alkoxypyridine N-oxide.

Expected Outcome: This procedure typically provides good to excellent yields of the desired 4-alkoxypyridine N-oxide. The product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.

Further Synthetic Transformations

Beyond its direct use in SNAr reactions, this compound serves as a precursor to other synthetically useful compounds.

4.1. Reduction to 4-Chloropyridine

The N-oxide functionality can be readily removed to yield the corresponding pyridine. This transformation is often necessary in multi-step syntheses where the activating effect of the N-oxide is no longer required.

Protocol: Deoxygenation of this compound

Materials:

-

This compound

-

A suitable reducing agent (e.g., PCl₃, PPh₃, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

Standard laboratory glassware and magnetic stirrer

Procedure (using PCl₃):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath and add phosphorus trichloride (PCl₃, 1.1 equivalents) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to obtain pure 4-chloropyridine.[5]

Figure 2: Experimental workflow for the deoxygenation of this compound.

4.2. Preparation from 4-Nitropyridine N-oxide

For instances where this compound is not commercially available or a different synthetic route is desired, it can be prepared from 4-nitropyridine N-oxide.[13]

Protocol: Synthesis of this compound from 4-Nitropyridine N-oxide

Materials:

-

4-Nitropyridine N-oxide

-

Acetyl chloride

-

Ice

-

Sodium carbonate

-

Chloroform

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, add acetyl chloride (40 mL for 8 g of starting material).

-

Substrate Addition: Add 4-nitropyridine N-oxide (8 g) in small portions. A vigorous reaction may occur after gentle warming.

-

Reaction: After the addition is complete, warm the mixture at approximately 50 °C for 30 minutes, which should result in a crystalline mass.

-

Work-up: Cautiously decompose the crystalline mass with ice-water.

-

Neutralization and Extraction: Make the mixture alkaline with sodium carbonate and extract several times with chloroform.

-

Drying and Crystallization: Dry the combined chloroform extracts over sodium carbonate and evaporate the solvent. The resulting product can be crystallized from acetone to yield colorless needles.[13]

Applications in Cross-Coupling Reactions

While direct SNAr is the most common application, 4-chloropyridine derivatives, obtained from the N-oxide, are also valuable substrates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.[14] The pyridine nitrogen can act as a ligand for the metal catalyst, influencing the reaction's outcome. The N-oxide itself is less commonly used directly in cross-coupling due to potential coordination and side reactions, but its role as a precursor is critical.

Conclusion

This compound is a powerful and versatile reagent in the pharmaceutical chemist's toolbox. Its enhanced reactivity towards nucleophilic substitution provides a reliable and efficient method for the synthesis of a diverse range of 4-substituted pyridine N-oxides. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for its successful application in the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound 98 1121-76-2 [sigmaaldrich.com]

- 5. This compound | CAS#:1121-76-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C5H4ClNO | CID 70724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

Application Note & Protocol: The Strategic Role of Pyridine N-Oxide Intermediates in the Synthesis of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a key synthetic strategy for the proton pump inhibitor omeprazole, focusing on the pivotal role of substituted pyridine N-oxide intermediates. We will explore the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of the crucial pyridine fragment, and detail its subsequent conversion to omeprazole.

Introduction: The Synthetic Challenge of Omeprazole

Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone therapeutic for acid-related gastrointestinal disorders.[1] Its structure consists of two key heterocyclic moieties: a substituted benzimidazole and a methoxy-dimethylpyridine, linked by a methylsulfinyl bridge. The efficient construction of the highly substituted pyridine ring is a critical challenge in the total synthesis of omeprazole and its analogues.

A robust and scalable method involves the use of a pyridine N-oxide derivative. The N-oxide functionality is instrumental; it electronically activates the pyridine ring, particularly at the 4-position, rendering it susceptible to nucleophilic aromatic substitution—a reaction that is otherwise difficult on an unactivated pyridine system. This application note details the multi-step synthesis of the key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, starting from 3,5-lutidine and proceeding through a critical 4-substituted pyridine N-oxide intermediate.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

-

Construction of the Pyridine Core: The multi-step transformation of 3,5-lutidine into the reactive electrophile, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

-

Assembly and Final Oxidation: The coupling of the pyridine core with the second key fragment, 5-methoxy-2-mercaptobenzimidazole, followed by a controlled oxidation to yield omeprazole.[2]

The entire process is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of omeprazole.

Part A: Synthesis of the Pyridine Core

The preparation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a foundational stage of the synthesis. It begins with the readily available starting material, 3,5-lutidine.

Step 1: N-Oxidation of 3,5-Lutidine

Causality: The initial N-oxidation is crucial. The resulting N-oxide group is a strong electron-withdrawing group via resonance, which deactivates the ring toward electrophilic substitution but, more importantly, activates it for the subsequent nucleophilic substitution at the 4-position.

Protocol 1: Synthesis of 3,5-Lutidine-N-Oxide

-

Combine 3,5-lutidine and acetic acid in a reaction vessel.

-

Heat the mixture to approximately 90°C.

-

Slowly add a 35% solution of hydrogen peroxide (H₂O₂) over a period of 1 hour, maintaining the temperature.

-

Stir the reaction mixture overnight at 90°C to ensure complete conversion.

-

After cooling, neutralize the excess acetic acid with a strong base (e.g., 10M NaOH) while keeping the temperature below 40°C.

-

Extract the product into an organic solvent such as dichloromethane (CH₂Cl₂).

-

Dry the combined organic phases over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 3,5-lutidine-N-oxide.[3]

Step 2: Nitration of 3,5-Lutidine-N-Oxide

Causality: Nitration is performed to introduce a good leaving group at the 4-position. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to this position.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

-

Dissolve 3,5-lutidine-N-oxide in concentrated sulfuric acid (H₂SO₄) in a reaction vessel suitable for heating.

-

Prepare a nitrating mixture of concentrated H₂SO₄ and 65% nitric acid (HNO₃).

-

Heat the N-oxide solution to 90°C and add the nitrating mixture dropwise over 1 hour.

-

Maintain the temperature at 90°C and stir for an additional 1.5-2 hours.[3]

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., 10M NaOH), ensuring the temperature remains below 30-40°C.

-

The product, 3,5-dimethyl-4-nitropyridine-N-oxide, will precipitate and can be isolated by filtration.

Step 3: Methoxylation via Nucleophilic Aromatic Substitution

Causality: This is the key transformation where the utility of the N-oxide is fully realized. The electron-withdrawing nature of both the N-oxide and the 4-nitro group makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile like sodium methoxide. This reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the N-oxide and nitro groups. A similar reaction can be achieved with a 4-chloro-pyridine N-oxide intermediate, which is also highly reactive toward nucleophiles for the same reasons.[4][5][6]

Caption: Nucleophilic substitution on the activated pyridine N-oxide ring.

Protocol 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide

-

Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol or by using commercial sodium methoxide.[7]

-

Dissolve the 3,5-dimethyl-4-nitropyridine-N-oxide in methanol and heat the solution to 45-60°C.[1]

-

Add the sodium methoxide solution dropwise to the heated reaction mixture over approximately 3 hours.[1]

-

Continue stirring for an additional 2 hours at the same temperature to drive the reaction to completion.

-

Distill off the methanol under reduced pressure.

-

The resulting crude product can be used directly in the next step or purified by adjusting the pH and extracting with an organic solvent.[3]

Step 4 & 5: Side-Chain Functionalization and Chlorination

Causality: To enable coupling with the benzimidazole moiety, one of the methyl groups (at the 2-position) must be converted into a reactive chloromethyl group. This is typically achieved through a rearrangement reaction (e.g., with acetic anhydride), followed by hydrolysis to the hydroxymethyl intermediate, and finally chlorination with an agent like thionyl chloride (SOCl₂).[8][9]

Protocol 4: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl

-

(Hydroxymethylation): The 3,5-dimethyl-4-methoxypyridine-N-oxide is reacted with a reagent like dimethyl sulfate followed by hydrolysis, or rearranged using acetic anhydride followed by saponification, to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[8][10]

-

(Chlorination): Dissolve the resulting 2-hydroxymethyl intermediate in a suitable solvent like dichloromethane.

-

Cool the solution and add thionyl chloride (SOCl₂) dropwise.[9]

-

Allow the reaction to stir while warming to room temperature.

-

Remove the solvent under reduced pressure. The resulting solid residue is the desired product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, which is often used without further purification.[9]

Part B: Assembly of Omeprazole

With the activated pyridine fragment in hand, the final steps involve coupling it with the benzimidazole core and performing a selective oxidation.

Step 6: Thioether Formation (Coupling Reaction)

Causality: This is a standard nucleophilic substitution (Sₙ2) reaction. The thiol group of 5-methoxy-2-mercaptobenzimidazole is deprotonated by a base (like NaOH) to form a potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion to form the thioether linkage.[2]

Protocol 5: Synthesis of the Sulfide Intermediate

-

In a reaction vessel, dissolve sodium hydroxide in an ethanol/water mixture and heat to reflux.

-

Add 5-methoxy-2-mercaptobenzimidazole and continue refluxing until it dissolves completely.[11]

-

Cool the mixture to below 10°C.

-

In a separate vessel, dissolve the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.

-

Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[2][11]

-

Cool the mixture, add water, and stir for several hours to precipitate the product.

-

Collect the solid by filtration and dry to obtain the sulfide intermediate.[2]

Step 7: Selective Oxidation to Omeprazole

Causality: The final step is the oxidation of the sulfide to a sulfoxide. This step requires careful control to prevent over-oxidation to the corresponding sulfone, which is a common impurity.[2][12] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is typically run at low temperatures to enhance selectivity.

Protocol 6: Oxidation to Omeprazole

-

Dissolve the sulfide intermediate in dichloromethane.

-

Cool the solution to between -10°C and 0°C.

-

Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture.

-

Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC).

-

Upon completion, quench any excess oxidizing agent.

-

Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be purified by recrystallization.[2]

Quantitative Data Summary

The following table provides an overview of the stoichiometry for the key coupling and oxidation steps.

| Step | Reactant 1 | Moles | Reactant 2 | Moles | Solvent | Temp. | Time | Typical Yield |

| Thioether Formation | 5-Methoxy-2-mercaptobenzimidazole | 0.10 | 2-Chloromethyl-pyridine HCl | 0.09 | Ethanol/Water | 30°C | 4h | ~96%[11] |

| Oxidation | Sulfide Intermediate | 1 eq. | m-CPBA | ~1 eq. | Dichloromethane | -10 to 0°C | Varies | High |

References

- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 4. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

- 5. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 6. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 7. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 11. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

The Lynchpin in Modern Agrochemicals: A Guide to 4-Chloropyridine N-oxide

This guide provides an in-depth exploration of 4-Chloropyridine N-oxide, a pivotal reagent in the development of advanced agrochemicals. We will delve into the fundamental principles of its reactivity, showcase its application through a detailed synthetic protocol for a widely used fungicide, and provide actionable insights for researchers and professionals in the field. Our focus is on the causality behind experimental choices, ensuring a thorough understanding of the "why" beyond the "how."

Introduction: The Strategic Advantage of the N-O Moiety

This compound is a highly versatile intermediate in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the unique electronic properties conferred by the N-oxide functional group. This group acts as a powerful electron-withdrawing entity through resonance, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the 2- and 4-positions, making this compound an ideal precursor for the introduction of various functional groups.

The chlorine atom at the 4-position serves as an excellent leaving group in these SNAr reactions. The combination of the activating N-oxide and the displaceable chloro group makes this compound a strategically important building block for constructing complex heterocyclic scaffolds found in many modern pesticides.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of action for this compound in agrochemical synthesis is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting product outcomes.

The SNAr reaction with this compound proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The N-oxide group plays a critical role in stabilizing this intermediate by delocalizing the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is a key determinant of the reaction rate. The ability of the N-oxide group to delocalize the negative charge makes the pyridine ring significantly more susceptible to nucleophilic attack compared to non-oxidized chloropyridines.

Application Note: Synthesis of Sodium Pyrithione, a Broad-Spectrum Antifungal Agent

A prominent application of a close analog, 2-chloropyridine-N-oxide, is in the synthesis of Sodium Pyrithione (the sodium salt of 2-pyridinethiol-1-oxide) and its subsequent conversion to Zinc Pyrithione. These compounds are widely used as broad-spectrum antifungal and antibacterial agents in various applications, including anti-dandruff shampoos and as preservatives in industrial products. The principles of this synthesis are directly applicable to the reactivity of this compound.

Reaction Principle

The synthesis involves the nucleophilic displacement of the chloride ion from the pyridine N-oxide ring by a sulfur nucleophile, typically sodium hydrosulfide (NaSH). The resulting thiol is then deprotonated in the basic reaction medium to form the sodium salt.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of Sodium Pyrithione from a chloropyridine N-oxide precursor.

Caption: Synthesis of Sodium Pyrithione from 2-Chloropyridine N-oxide.

Detailed Experimental Protocol: Synthesis of Sodium Pyrithione

This protocol is adapted from established industrial processes and provides a robust method for the synthesis of Sodium Pyrithione from 2-chloropyridine-N-oxide. The principles are directly translatable to reactions with this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Chloropyridine-N-oxide | C₅H₄ClNO | 129.54 | >98% |

| Sodium Hydrosulfide | NaSH | 56.06 | ~70% aqueous solution |

| Sodium Hydroxide | NaOH | 40.00 | >97% |

| Deionized Water | H₂O | 18.02 | N/A |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Initial Charge: Charge the flask with an aqueous solution of 2-chloropyridine-N-oxide.

-

Reagent Addition: At a temperature maintained below 70°C, begin the simultaneous dropwise addition of an aqueous solution of sodium hydrosulfide and a solution of sodium hydroxide.[2] The pH of the reaction mixture should be carefully monitored and maintained in the range of 7.5 to 11.0.[2]

-

Reaction: Once the addition is complete, heat the reaction mixture to a temperature between 75°C and 105°C.[2] Maintain this temperature with constant stirring for a sufficient time to ensure the completion of the reaction (typically several hours, can be monitored by TLC or HPLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to approximately 4.5 with a suitable acid.

-

Decolorize the solution by adding activated carbon and stirring for 30 minutes.

-

Filter the mixture to remove the activated carbon. The resulting filtrate is an aqueous solution of Sodium Pyrithione.

-

Process Parameters and Rationale

| Parameter | Value | Rationale |

| Temperature of Reagent Addition | < 70°C | To control the initial exothermic reaction and prevent side reactions.[2] |

| Reaction Temperature | 75°C - 105°C | To ensure a commercially viable reaction rate. Temperatures below 75°C are too slow, while temperatures above 105°C can lead to decomposition.[2] |

| pH Control | 7.5 - 11.0 | Critical for maximizing the yield and purity of Sodium Pyrithione.[2] |

Safety and Handling Considerations

This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

This compound and its isomers are indispensable building blocks in the synthesis of a wide array of agrochemicals. Its enhanced reactivity towards nucleophilic aromatic substitution, driven by the N-oxide functionality, provides a reliable and efficient route for the construction of complex heterocyclic molecules. The detailed protocol for the synthesis of Sodium Pyrithione serves as a practical example of the application of this versatile reagent, highlighting the key parameters that govern its successful use in an industrial context. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and purity in the development of next-generation agrochemical solutions.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Chloropyridine N-oxide

<

Abstract

This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reaction of 4-chloropyridine N-oxide. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This guide delves into the underlying principles governing the reactivity of this versatile substrate, offering detailed, field-proven protocols for its reaction with various nucleophiles. The content is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring both successful execution and a deeper understanding of the chemistry.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a pivotal building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the enhanced reactivity of the pyridine ring towards nucleophilic attack, a direct consequence of the N-oxide functionality. The pyridine ring itself is electron-deficient, making it susceptible to nucleophilic substitution, especially at the 2- and 4-positions where the negative charge of the intermediate can be effectively stabilized by the nitrogen atom.[2] The N-oxide group further activates the ring by withdrawing electron density, making the 4-position exceptionally electrophilic and primed for substitution.

This heightened reactivity allows for the facile introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, under relatively mild conditions. The resulting substituted pyridine N-oxides are valuable intermediates, which can be readily deoxygenated to the corresponding pyridines, or they can be used directly in subsequent synthetic transformations.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

The reaction proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.[3][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex